molecular formula C9H12N4S B13174641 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13174641
M. Wt: 208.29 g/mol
InChI Key: VVBIPMYZQCHWNU-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings The thiazole ring consists of sulfur and nitrogen atoms, while the pyrazole ring contains two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of a thiazole derivative with a pyrazole derivative under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis in cancer cells.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thiazole derivatives like sulfathiazole and pyrazole derivatives like celecoxib share structural similarities with the compound.

    Uniqueness: Unlike other thiazole or pyrazole derivatives, this compound combines both rings in a single molecule, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H12N4S/c1-6-7(2)14-9(12-6)5-13-4-8(10)3-11-13/h3-4H,5,10H2,1-2H3

InChI Key

VVBIPMYZQCHWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN2C=C(C=N2)N)C

Origin of Product

United States

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